N1-benzyl-N3-hydroxy-2-isobutylmalonamide
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Overview
Description
N1-benzyl-N3-hydroxy-2-isobutylmalonamide is a small molecular compound with the chemical formula C14H20N2O3 . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and an isobutyl group attached to a malonamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N3-hydroxy-2-isobutylmalonamide typically involves the reaction of benzylamine with isobutylmalonic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N3-hydroxy-2-isobutylmalonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N1-benzyl-N3-hydroxy-2-isobutylmalonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N1-benzyl-N3-hydroxy-2-isobutylmalonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-benzyl-N3-hydroxy-2-isobutylmalonamide include:
- N1-hydroxy-2-isobutyl-N3-phenethylmalonamide
- N1-benzyl-N3, N3-diethylpropane-1,3-diamine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-benzyl-N'-hydroxy-2-(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-12(14(18)16-19)13(17)15-9-11-6-4-3-5-7-11/h3-7,10,12,19H,8-9H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
BOQZRPQZGWWCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=CC=C1)C(=O)NO |
Origin of Product |
United States |
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